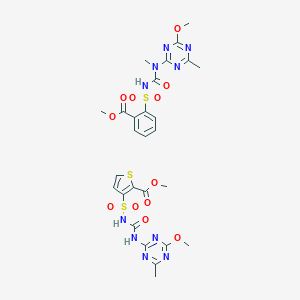
Ratio
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ratio is a term used in scientific research to describe the relationship between two or more variables. It is a mathematical concept that is used to compare quantities of different things. In scientific research, ratio is used to determine the relationship between two or more variables and to make predictions about the outcomes of experiments.
Wirkmechanismus
The mechanism of action of ratios is based on the mathematical relationship between different variables. It involves the use of statistical methods to analyze data and determine the relationship between different variables.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ratios are dependent on the variables being studied. In biology, for example, ratios can be used to determine the relationship between different biochemical pathways and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of ratios in lab experiments has several advantages, including the ability to make predictions about the outcomes of experiments and to determine the relationship between different variables. However, there are also limitations to the use of ratios in lab experiments, including the need for accurate and reliable data and the potential for confounding variables.
Zukünftige Richtungen
There are several future directions for the use of ratios in scientific research. One area of future research is the development of new statistical methods for analyzing data and determining the relationship between different variables. Another area of future research is the application of ratios to new areas of scientific research, such as neuroscience and genetics.
Conclusion:
Ratio is a fundamental concept in scientific research that is used to determine the relationship between different variables. It is a powerful tool for making predictions about the outcomes of experiments and for understanding the underlying mechanisms of biological and physiological processes. While there are limitations to the use of ratios in lab experiments, the future of this field is bright, with many exciting areas of research on the horizon.
Synthesemethoden
The synthesis of ratios involves the use of statistical methods to analyze data and determine the relationship between different variables. This includes the use of correlation analysis, regression analysis, and other statistical methods.
Wissenschaftliche Forschungsanwendungen
Ratio is used in a wide range of scientific research applications, including biology, chemistry, physics, and engineering. It is used to determine the relationship between different variables and to make predictions about the outcomes of experiments.
Eigenschaften
CAS-Nummer |
126100-42-3 |
|---|---|
Molekularformel |
C27H30N10O12S3 |
Molekulargewicht |
782.8 g/mol |
IUPAC-Name |
methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H17N5O6S.C12H13N5O6S2/c1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3;1-6-13-10(16-12(14-6)23-3)15-11(19)17-25(20,21)7-4-5-24-8(7)9(18)22-2/h5-8H,1-4H3,(H,19,22);4-5H,1-3H3,(H2,13,14,15,16,17,19) |
InChI-Schlüssel |
LVICQXQUORHDFE-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)OC.CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Kanonische SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)OC.CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Andere CAS-Nummern |
126100-42-3 |
Synonyme |
methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]th iophene-2-carboxylate, methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2- yl)-methyl-carbamoyl]sulfamoyl]benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)](/img/structure/B146437.png)
![3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine](/img/structure/B146440.png)





![5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid](/img/structure/B146448.png)



